BPU-11
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPU-11 involves the reaction of biphenyl derivatives with urea under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared in both powder and solvent forms, with storage conditions at -20°C for up to three years in powder form and -80°C for up to one year in solvent form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
BPU-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely available.
Substitution: this compound can undergo substitution reactions, particularly involving its biphenyl and urea moieties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include various oxidizing and reducing agents, as well as catalysts for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted biphenyl urea compounds.
Scientific Research Applications
BPU-11 has a wide range of scientific research applications, including:
Mechanism of Action
BPU-11 exerts its effects by binding to the C-linker pocket of the HCN4 channel, modulating its function and completely abolishing the cAMP-induced shift in V1/2 . This specific interaction with the HCN4 isoform makes this compound a valuable tool in studying the role of these channels in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BPU-11 include other benzoylphenylurea derivatives such as NSC624548, NSC639828, NSC639829, and NSC654259 . These compounds share structural similarities and have been studied for their effects on DNA polymerase activity and antitumor properties .
Uniqueness of this compound
This compound is unique in its specific targeting of the HCN4 isoform and its ability to modulate channel function without affecting other HCN isoforms . This specificity makes it a valuable compound for research in ion channel modulation and related therapeutic applications .
Properties
IUPAC Name |
1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c33-21-25-8-6-9-26(20-25)23-36-18-15-29(16-19-36)37(24-27-10-7-17-34-22-27)32(38)35-31-14-5-4-13-30(31)28-11-2-1-3-12-28/h1-14,17,20,22,29H,15-16,18-19,23-24H2,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRFZUAAAFHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC5=CC(=CC=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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